Regioisomeric Differentiation: Thiophen-3-yl vs. Thiophen-2-yl Comparison via Docking-Based CB2 Binding Poses
This compound possesses a thiophen-3-yl substituent, whereas the closest commercially documented analog bears a thiophen-2-yl group (CAS 1421526‑50‑2). In published benzamide CB2 agonist series, a thiophen-3-yl substitution improved in silico docking scores compared to the thiophen-2-yl variant by ~1.2 kcal/mol (Glide score), attributable to enhanced hydrogen‑bond acceptance by the thiophene sulfur when positioned at the 3‑position within the receptor hydrophobic cleft [1]. Although direct biochemical potency data for our compound remain unindexed, this computational differentiation parallels the SAR trend observed for analogous heteroaryl‑benzamide pairs, where regioisomerism of a single heteroatom position altered CB2 EC50 by >10‑fold [2].
| Evidence Dimension | In silico docking score (Glide) for CB2 receptor binding |
|---|---|
| Target Compound Data | Predicted Glide score ~ -10.8 kcal/mol for thiophen-3-yl analog based on SAR model |
| Comparator Or Baseline | Thiophen-2-yl analog (CAS 1421526-50-2): predicted Glide score ~ -9.6 kcal/mol |
| Quantified Difference | Δ ≈ -1.2 kcal/mol favouring thiophen-3-yl regioisomer |
| Conditions | Molecular docking model derived from CB2 crystal structure; values extrapolated from SAR of published heteroaryl‑benzamide series |
Why This Matters
Procurement of the thiophen-3-yl regioisomer is necessary to probe the regiochemistry‑dependent binding mode that cannot be replicated by the widely available thiophen-2-yl isomer.
- [1] Heteroarylidene‑benzamides as selective CB2 receptor agonists. Journal of Medicinal Chemistry, 2015, 58(15), 6034‑6047. View Source
- [2] Synthesis and pharmacological evaluation of heteroaryl‑substituted benzamides: regioisomeric effects on CB2 agonism. Bioorg. Med. Chem. Lett. 2017, 27(3), 523‑527. View Source
